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3-(Furan-2-yl)oxetan-3-amine
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Overview
Description
3-(Furan-2-yl)oxetan-3-amine is a heterocyclic compound that features both a furan ring and an oxetane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxetane ring is a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)oxetan-3-amine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is typically carried out under mild conditions using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.
Another approach involves the cyclization of preformed oxetane-containing building blocks. For example, the synthesis of oxetane derivatives can be achieved through intramolecular cyclization reactions, such as the epoxide ring opening/ring closing method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, can be applied to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The oxetane ring can be reduced to form open-chain compounds.
Substitution: Both the furan and oxetane rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxetane ring can produce 3-(furan-2-yl)propan-1-amine.
Scientific Research Applications
3-(Furan-2-yl)oxetan-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel antibiotics and anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxetanecarboxylic acid: This compound contains an oxetane ring and an amino group, similar to 3-(Furan-2-yl)oxetan-3-amine.
Furan-2-carboxylic acid: This compound contains a furan ring and a carboxylic acid group, making it structurally similar to the furan moiety in this compound.
Uniqueness
This compound is unique due to the combination of the furan and oxetane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-(Furan-2-yl)oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a furan ring fused with an oxetane structure, which contributes to its distinct physicochemical properties. The presence of these rings allows for unique interactions with biological targets, making it a valuable candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act through pathways involved in cancer cell proliferation and apoptosis.
Biological Activity Overview
Research on this compound has highlighted several key areas of biological activity:
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of oxetane derivatives, including this compound:
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other cyclic amines:
Compound | Structure Type | Notable Activity |
---|---|---|
Azetidine | Four-membered ring | General bioactivity |
Pyrrolidine | Five-membered ring | Neuroprotective effects |
Piperidine | Six-membered ring | Antidepressant properties |
Morpholine | Six-membered ring | Antimicrobial activity |
Future Directions
The promising biological activities associated with this compound suggest several avenues for future research:
- Drug Development : Further exploration into its anticancer properties could lead to the development of new therapeutic agents.
- Mechanistic Studies : Detailed studies aimed at elucidating the precise mechanisms by which this compound exerts its biological effects are essential.
- Broader Applications : Investigating its potential in other therapeutic areas such as antimicrobial treatments could expand its applicability.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(furan-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H9NO2/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3H,4-5,8H2 |
InChI Key |
ZEODBJLTBOZPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CO2)N |
Origin of Product |
United States |
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